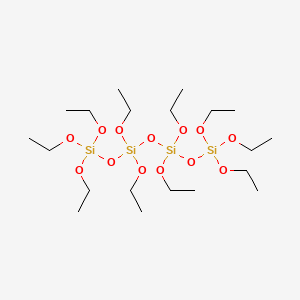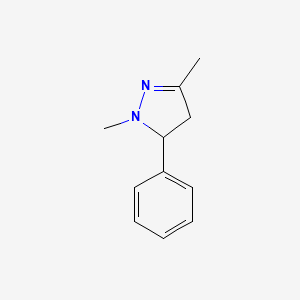
2-Ethyl-1,3-propanediol carbamate propylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-1,3-propanediol carbamate propylcarbamate is a chemical compound with the molecular formula C10H20N2O4
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1,3-propanediol carbamate propylcarbamate typically involves the reaction of 2-ethyl-1,3-propanediol with propyl isocyanate under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a tertiary amine, to facilitate the formation of the carbamate linkage. The reaction is usually conducted at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as distillation or recrystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-1,3-propanediol carbamate propylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates or other derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Ethyl-1,3-propanediol carbamate propylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a muscle relaxant or anticonvulsant.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of 2-Ethyl-1,3-propanediol carbamate propylcarbamate involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets involved are still under investigation, but it is thought to influence neurotransmitter systems and other cellular processes.
Comparaison Avec Des Composés Similaires
2-Ethyl-1,3-propanediol carbamate propylcarbamate can be compared with other similar compounds, such as:
2-Methyl-2-propyl-1,3-propanediol carbamate cyclopropylcarbamate: Known for its muscle relaxant properties.
2-Ethyl-2-methyl-1,3-propanediol: Used in the production of resins and polymers.
2-Sec-butyl-2-methyl-1,3-propanediol: Another derivative with industrial applications.
Propriétés
Numéro CAS |
25423-20-5 |
|---|---|
Formule moléculaire |
C10H20N2O4 |
Poids moléculaire |
232.28 g/mol |
Nom IUPAC |
2-(carbamoyloxymethyl)butyl N-propylcarbamate |
InChI |
InChI=1S/C10H20N2O4/c1-3-5-12-10(14)16-7-8(4-2)6-15-9(11)13/h8H,3-7H2,1-2H3,(H2,11,13)(H,12,14) |
Clé InChI |
TUQLBASXUYTTNN-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(=O)OCC(CC)COC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


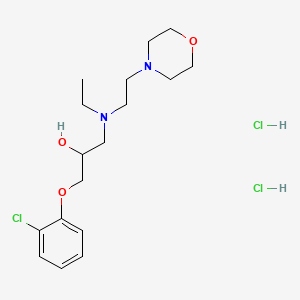
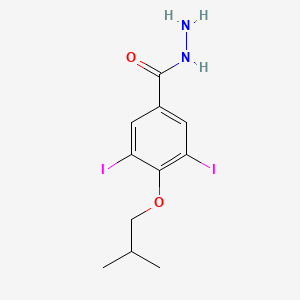
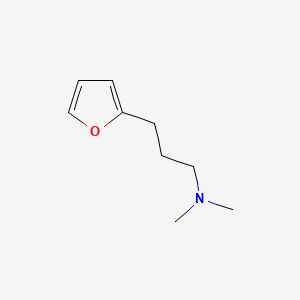

![6-Methyl-11H-benzo[A]carbazole](/img/structure/B14705691.png)
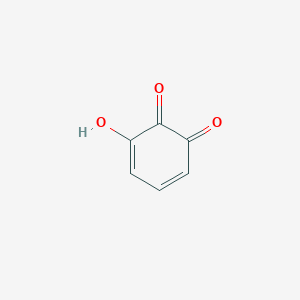
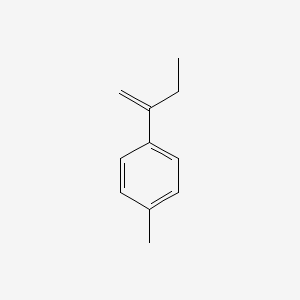
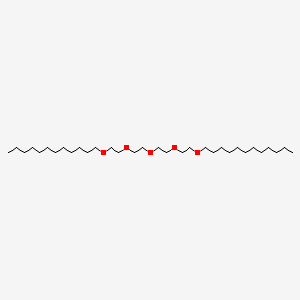
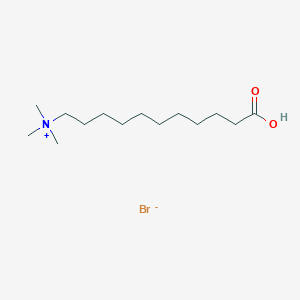
![1-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]dodecane](/img/structure/B14705747.png)
![8-N-(4-chlorophenyl)pyrido[2,3-b]pyrazine-6,8-diamine;hydrochloride](/img/structure/B14705751.png)

